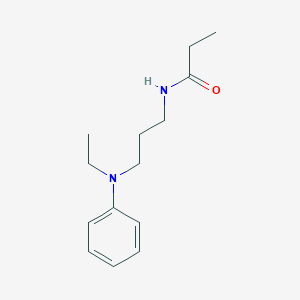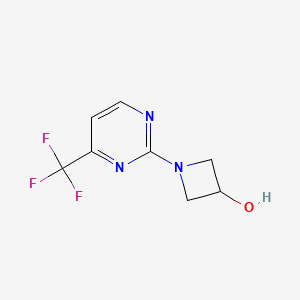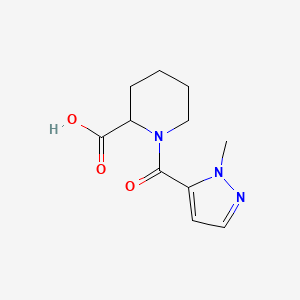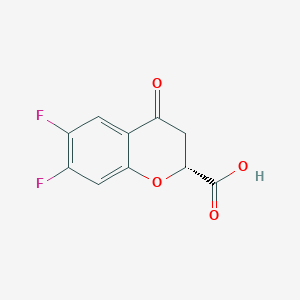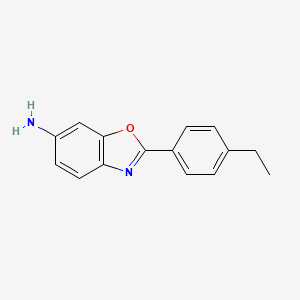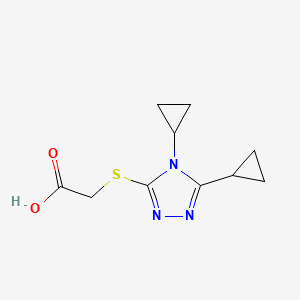
2-((4,5-Dicyclopropyl-4h-1,2,4-triazol-3-yl)thio)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is an organic compound that belongs to the class of 1,2,4-triazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting carboxylic acid chloride with thiosemicarbazide, followed by thermal cyclization.
S-Alkylation: The 1,2,4-triazole-3-thiol derivative is then S-alkylated using a halogenated acetal and cesium carbonate.
Deprotection: The acetal group is deprotected using formic acid (98%) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
2-((4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfur atom.
科学的研究の応用
2-((4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
作用機序
The mechanism of action of 2-((4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to antimicrobial, antifungal, or other biological effects, depending on the specific target.
類似化合物との比較
Similar Compounds
- 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid
- 2-((4,5-Dichlorophenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid
Uniqueness
2-((4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is unique due to the presence of cyclopropyl groups, which can impart different steric and electronic properties compared to other similar compounds.
特性
分子式 |
C10H13N3O2S |
|---|---|
分子量 |
239.30 g/mol |
IUPAC名 |
2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H13N3O2S/c14-8(15)5-16-10-12-11-9(6-1-2-6)13(10)7-3-4-7/h6-7H,1-5H2,(H,14,15) |
InChIキー |
CPTDFNTZPGIGAD-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NN=C(N2C3CC3)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



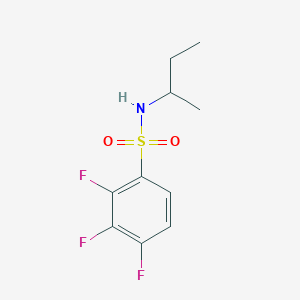
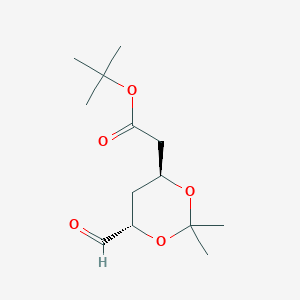
![6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole](/img/structure/B14905724.png)
![2-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide](/img/structure/B14905729.png)

![N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14905735.png)

